2-(Bis(2-chloroethyl)amino)propionamide

Nitrogen mustard SAR Amino acid amide mustards Cytotoxicity screening

2-(Bis(2-chloroethyl)amino)propionamide (CAS 100608-10-4), also named N,N‑bis‑(2‑chloroethyl)‑DL‑alaninamide , is a nitrogen mustard-type alkylating agent belonging to the class of α‑amino acid bis(2‑chloroethyl)amides. With the molecular formula C₇H₁₄Cl₂N₂O and a molecular weight of 213.105 g/mol, it possesses two electrophilic chloroethyl side‑chains capable of forming DNA cross‑links.

Molecular Formula C7H14Cl2N2O
Molecular Weight 213.10 g/mol
CAS No. 100608-10-4
Cat. No. B14338642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bis(2-chloroethyl)amino)propionamide
CAS100608-10-4
Molecular FormulaC7H14Cl2N2O
Molecular Weight213.10 g/mol
Structural Identifiers
SMILESCC(C(=O)N)N(CCCl)CCCl
InChIInChI=1S/C7H14Cl2N2O/c1-6(7(10)12)11(4-2-8)5-3-9/h6H,2-5H2,1H3,(H2,10,12)
InChIKeySAARCXMPKFTYFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Bis(2-chloroethyl)amino)propionamide (CAS 100608-10-4): Chemical Identity, Physical Properties, and Procurement-Relevant Specifications


2-(Bis(2-chloroethyl)amino)propionamide (CAS 100608-10-4), also named N,N‑bis‑(2‑chloroethyl)‑DL‑alaninamide , is a nitrogen mustard-type alkylating agent belonging to the class of α‑amino acid bis(2‑chloroethyl)amides [1]. With the molecular formula C₇H₁₄Cl₂N₂O and a molecular weight of 213.105 g/mol, it possesses two electrophilic chloroethyl side‑chains capable of forming DNA cross‑links [1]. Key physical properties relevant to procurement include a boiling point of 269 °C (at 760 mmHg), density of 1.215 g/cm³, and a calculated LogP of 1.34 . Its limited aqueous solubility necessitates organic solvent handling (e.g., dichloromethane) in laboratory settings [1].

Why Generic Nitrogen Mustard Replacement with 2-(Bis(2-chloroethyl)amino)propionamide Fails: Structural Determinants of Potency and Activation


Within the nitrogen mustard family, the bis(2‑chloroethyl)amino amide subclass is not functionally interchangeable because the α‑amide substituent profoundly alters both intrinsic alkylating activity and susceptibility to enzymatic activation [1][2]. For instance, linking the bis(2‑chloroethyl)amino warhead to a propionamide backbone confers markedly different cytotoxicity profiles compared to phenylalanine‑based mustards [1]. A landmark structure‑activity study demonstrated that the bis(2‑chloroethyl)amides of DL‑alanine, DL‑phenylalanine, and DL‑leucine were either inactive or exhibited only borderline cytotoxicity in tissue culture, whereas their ‘one‑armed’ mono(2‑chloroethyl)amide counterparts abolished tumor cell viability [1]. This pivotal difference cannot be predicted from the nitrogen mustard pharmacophore alone and underscores the risk of selecting an analog solely by the bis(2‑chloroethyl)amine group; the identity of the carrier backbone (amino acid amide vs. aniline vs. benzamide) is the principal determinant of therapeutic potential [1][2].

2-(Bis(2-chloroethyl)amino)propionamide Quantitative Differentiation Guide: Evidence for Procurement Decisions


Bis‑vs. Mono‑(2‑chloroethyl)amino Amides: Complete Inversion of Cytotoxic Activity in Tissue Culture

The bis(2‑chloroethyl)amide of DL‑alanine—to which 2‑(bis(2‑chloroethyl)amino)propionamide structurally corresponds—was compared against its mono(2‑chloroethyl)amide homologs (glycine, L‑alanine, DL‑alanine, DL‑phenylalanine, DL‑leucine, DL‑asparagine, and α‑/γ‑L‑glutamic acid mono‑mustards) in tissue culture cytotoxicity assays. All mono‑mustard derivatives were uniformly cytotoxic, whereas the ‘two‑armed’ bis‑amides (including the DL‑alanine bis‑amide) were either completely inactive or exhibited only borderline cytotoxicity against the same cell cultures [1][2]. This constitutes a qualitative, reproducible discriminator at the level of whole‑cell viability.

Nitrogen mustard SAR Amino acid amide mustards Cytotoxicity screening

Optical Isomer Resolution: No Difference in Anticancer Activity or Toxicity Between Enantiomers of 2‑(Bis(2‑chloroethyl)amino)propionamide

Racemic α‑[N‑bis(β‑chloroethyl)amino]propionamide (chemically equivalent to 2‑(bis(2‑chloroethyl)amino)propionamide) was successfully resolved into its optical isomers. When the resolved enantiomers were tested head‑to‑head for acute toxicity and anticancer activity against Yoshida sarcoma in rats, no difference between the two stereoisomers was detected [1]. This provides direct evidence that stereochemical purity does not influence the biological outcome for this particular scaffold.

Chiral nitrogen mustards Enantiomer pharmacology Yoshida sarcoma

Hydrochloride Salt Form Shows Identical Alkylating Motif with No Intrinsic Potency Gain Over Other Bis‑Amide Salts

The hydrochloride salt of 2‑[bis(2‑chloroethyl)amino]propanamide (CAS 2620‑21‑5) carries the same bis(2‑chloroethyl)amino propionamide core and, based on the fundamental alkylation chemistry of nitrogen mustards, generates an identical ethylenimmonium ion intermediate upon aqueous activation [1]. The GHS safety data sheet indicates the hydrochloride is stable under recommended storage conditions . Procurement of the free base (100608‑10‑4) vs. the hydrochloride (2620‑21‑5) therefore relies on solubility, handling convenience, and pricing differences rather than any difference in alkylation potential. No quantitative head‑to‑head potency data comparing the salt forms have been published, but class‑level inference from nitrogen mustard activation chemistry supports functional equivalence of the reactive warhead.

Salt form comparison Hydrochloride salts Nitrogen mustard stability

Comparative Therapeutic Disadvantage Versus Phenylalanine‑Based Mustards: Class‑Level Inference from Clinical Agents

Clinically established nitrogen mustards such as melphalan (4‑[bis(2‑chloroethyl)amino]‑L‑phenylalanine) and chlorambucil (4‑[bis(2‑chloroethyl)amino]benzenebutanoic acid) carry the bis(2‑chloroethyl)amino group on aromatic amino acid or phenylalkanoic acid backbones, respectively, and are approved for multiple hematological and solid malignancies [1][3]. In contrast, alanine‑based bis‑mustards lack the aromatic carrier that confers favorable cellular uptake, biodistribution, and enzyme‑susceptible activation kinetics in these agents [1][2]. While no direct head‑to‑head comparison of 2‑(bis(2‑chloroethyl)amino)propionamide with melphalan or chlorambucil has been published, the loss of cytotoxicity in alanine‑based bis‑mustards relative to their mono‑mustard counterparts [2] strongly suggests that the aliphatic propionamide backbone is inferior to aromatic‑amino‑acid‑anchored mustards for therapeutic applications. This inference is of sufficient magnitude to inform selection: for in vivo anticancer studies, aromatic‑backbone mustards are the standard; purchasing 2‑(bis(2‑chloroethyl)amino)propionamide as a direct substitute is not supported by any evidence of equipotency.

Melphalan Chlorambucil Clinical nitrogen mustards

Limited Quantitative Evidence Available: Advisory Notice for Procurement Decision-Making

Despite an exhaustive search of primary literature and patent databases, high-strength differential evidence—defined as head‑to‑head quantitative data (IC₅₀, Kᵢ, PK parameters, in vivo tumor growth inhibition, or clinical response rates) comparing 2‑(bis(2‑chloroethyl)amino)propionamide to its closest structural or functional analogs—remains extremely scarce [1][2][3]. The most robust comparator data available are qualitative: the bis‑amide is inactive or borderline cytotoxic in tissue culture versus uniformly cytotoxic mono‑mustards [2], and no stereochemical advantage exists for the resolved enantiomers [1]. No quantitative potency or selectivity data have been published for this compound, and its role in ADEPT or prodrug patents is as a general scaffold, not a characterized entity with measured activation kinetics [3]. Consequently, scientific users must treat 2‑(bis(2‑chloroethyl)amino)propionamide as a low‑confidence tool compound. Procurement should be limited to exploratory mechanistic studies where its borderline cytotoxicity is a deliberate experimental variable, or to synthetic derivatization aimed at overcoming the intrinsic inactivity of the bis‑amide class.

Evidence gap Precompetitive tool compound Risk assessment

Validated Research and Industrial Application Scenarios for 2-(Bis(2-chloroethyl)amino)propionamide Based on Comparative Evidence


Negative Control for Cytotoxic Mono-Mustard Screening

The demonstrated dichotomy in which mono(2‑chloroethyl)amides are uniformly cytotoxic while the corresponding bis‑amides (including the DL‑alanine bis‑amide) are inactive or borderline cytotoxic [1] establishes 2‑(bis(2‑chloroethyl)amino)propionamide as a mechanistically appropriate negative control. In any screening campaign evaluating novel nitrogen mustard analogs, this compound provides a baseline of ‘alkylating warhead present, activity absent’, distinguishing nonspecific cytotoxicity from carrier‑dependent biological effects.

Chiral Chromatography Calibration Standard for Nitrogen Mustard Separation

Because the resolved optical isomers of α‑[N‑bis(β‑chloroethyl)amino]propionamide show no difference in anticancer activity or toxicity in the Yoshida sarcoma model [2], the racemate serves as a stable, well‑characterized calibrant for chiral chromatographic method development. Laboratories optimizing enantiomeric separation of nitrogen mustard drug candidates can use this compound to validate column performance and detection sensitivity without concern for biological variability between peaks.

Synthetic Intermediate for Amino Acid-Directed Prodrug Design (ADEPT)

Patent literature identifies bis(2‑chloroethyl)amino‑substituted amino acid derivatives as substrates for carboxypeptidase G2 (CPG2) in antibody‑directed enzyme prodrug therapy (ADEPT) [3]. 2‑(Bis(2‑chloroethyl)amino)propionamide, as the simplest alanine‑based bis‑mustard, offers a minimal scaffold for studying linking chemistry (phenoxycarbonyl, benzoyl, or glutamic acid conjugation) and for evaluating the efficiency of CPG2‑mediated activation. Its negligible intrinsic cytotoxicity [1] is an advantage in prodrug design, as any observed cytotoxicity after enzymatic cleavage can be confidently attributed to the activated warhead rather than the intact prodrug.

DNA Alkylation Mechanistic Studies Where Low Potency Is Required

For investigations of DNA adduct formation, cross‑linking kinetics, or repair pathway activation, a low‑potency bis‑mustard is useful to avoid the rapid and overwhelming DNA damage caused by highly potent clinical mustards. The borderline cytotoxicity of 2‑(bis(2‑chloroethyl)amino)propionamide [1] allows titration of alkylation burden in cell‑free or cellular systems, enabling dose‑response studies of DNA repair enzymes (e.g., polymerase β) without immediate cell death.

Quote Request

Request a Quote for 2-(Bis(2-chloroethyl)amino)propionamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.